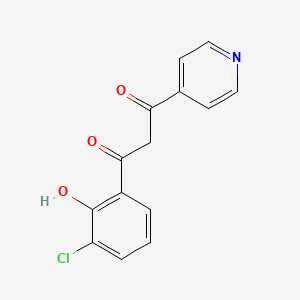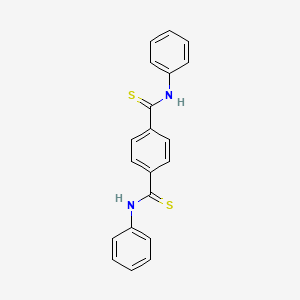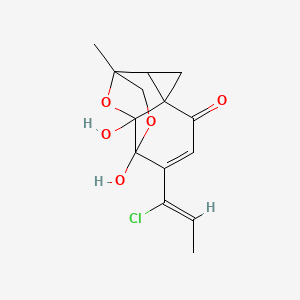
1-(3-Chloro-2-hydroxyphenyl)-3-(pyridin-4-yl)propane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-2-hydroxyphenyl)-3-(pyridin-4-yl)propane-1,3-dione is a synthetic organic compound that features a chloro-substituted phenyl ring, a pyridine ring, and a propane-1,3-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-hydroxyphenyl)-3-(pyridin-4-yl)propane-1,3-dione typically involves multi-step organic reactions. One possible route could involve:
Starting Materials: 3-chloro-2-hydroxybenzaldehyde and 4-pyridinecarboxaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction with acetylacetone in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and purity. This might involve:
Catalysts: Using catalysts to increase reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloro-2-hydroxyphenyl)-3-(pyridin-4-yl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-2-hydroxyphenyl)-3-(pyridin-4-yl)propane-1,3-dione would depend on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It could modulate biochemical pathways related to its biological activity, such as inhibiting enzyme activity or binding to DNA.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chloro-2-hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione: Similar structure but with a different position of the pyridine ring.
1-(3-Chloro-2-hydroxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione: Similar structure but with a different position of the pyridine ring.
Uniqueness
1-(3-Chloro-2-hydroxyphenyl)-3-(pyridin-4-yl)propane-1,3-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
60072-74-4 |
|---|---|
Fórmula molecular |
C14H10ClNO3 |
Peso molecular |
275.68 g/mol |
Nombre IUPAC |
1-(3-chloro-2-hydroxyphenyl)-3-pyridin-4-ylpropane-1,3-dione |
InChI |
InChI=1S/C14H10ClNO3/c15-11-3-1-2-10(14(11)19)13(18)8-12(17)9-4-6-16-7-5-9/h1-7,19H,8H2 |
Clave InChI |
UZJWROIXYOAZSF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)O)C(=O)CC(=O)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{(E)-[2,4,6-Tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14602208.png)


![Methyl 8-{(2S,3S)-3-[6-(acetyloxy)hexyl]oxiran-2-yl}octanoate](/img/structure/B14602228.png)


![1-Azido-2-[2-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14602243.png)





